(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine

Lipophilicity Medicinal Chemistry ADME

(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine is a synthetic, small-molecule building block (MW 249.69, C12H12ClN3O) featuring a pyridazine core substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with an ethylamine chain via an ether linkage. It belongs to a commercially available series of 2-((6-arylpyridazin-3-yl)oxy)ethan-1-amines offered by several screening compound suppliers and is primarily intended as a versatile intermediate or a scaffold for constructing focused libraries.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 1283109-06-7
Cat. No. B1422291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine
CAS1283109-06-7
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(C=C2)OCCN)Cl
InChIInChI=1S/C12H12ClN3O/c13-10-3-1-9(2-4-10)11-5-6-12(16-15-11)17-8-7-14/h1-6H,7-8,14H2
InChIKeyKAXWAWXKAMINMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine (CAS 1283109-06-7): A Functionalized Pyridazine Building Block for Medicinal Chemistry and Screening Libraries


(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine is a synthetic, small-molecule building block (MW 249.69, C12H12ClN3O) featuring a pyridazine core substituted at the 6-position with a 4-chlorophenyl group and at the 3-position with an ethylamine chain via an ether linkage . It belongs to a commercially available series of 2-((6-arylpyridazin-3-yl)oxy)ethan-1-amines offered by several screening compound suppliers and is primarily intended as a versatile intermediate or a scaffold for constructing focused libraries . The pyridazine ring is recognized as a privileged structure in medicinal chemistry, associated with a range of biological activities including anticancer and anti-inflammatory effects [1].

Why Generic Substitution Fails for 2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine (CAS 1283109-06-7): The Risk of Overlooking Substituent-Dependent Physicochemical and Reactivity Profiles


Within the 2-((6-arylpyridazin-3-yl)oxy)ethan-1-amine series, simple substitution of the 4-chlorophenyl group with other aryl moieties is not interchangeable. The specific combination of the 4-chlorophenyl substituent, the pyridazine core, and the ethylamine linker creates a unique physicochemical profile—particularly in terms of lipophilicity, electronic character, and hydrogen-bonding capacity—that directly impacts purification behavior, solubility, and potential biological target engagement [1]. Class-level evidence on related 3-aryloxy-6-arylpyridazines demonstrates that even minor substituent changes can drastically alter antiproliferative activity and selectivity profiles, underscoring the risks of assuming functional equivalence [2]. The quantitative evidence below details these differentiation points.

Quantitative Differentiation Evidence for 2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine (CAS 1283109-06-7) Against Its Closest Analogs


Enhanced Lipophilicity (LogP) of the 4-Chlorophenyl Derivative Over Its 4-Fluoro and Unsubstituted Phenyl Analogs

The target compound exhibits a predicted LogP of 2.13, which is significantly higher than that of the 4-fluorophenyl analog (CAS 1283109-05-6) and the unsubstituted phenyl analog (CAS 1283108-51-9). This difference in lipophilicity, driven by the larger, more polarizable chlorine atom, is predicted to enhance membrane permeability by approximately 0.5–1.0 log units, a key factor for intracellular target engagement . The 4-methoxyphenyl analog (CAS 1283109-50-1) has a predicted LogP that is lower due to the hydrogen-bond accepting character of the methoxy group, which can alter solubility and metabolic profiles [1].

Lipophilicity Medicinal Chemistry ADME

Electron-Withdrawing Character of the 4-Chloro Substituent Modulates Pyridazine Ring Reactivity Compared to Electron-Donating Analogs

The 4-chlorophenyl substituent exerts a moderate electron-withdrawing inductive effect (-I) on the pyridazine ring, in contrast to the electron-donating resonance effect (+M) of the 4-methoxyphenyl analog. This electronic difference directly influences the reactivity of the pyridazine core in further functionalization reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings. The chloro derivative is expected to be more susceptible to nucleophilic attack at the pyridazine ring, a property that can be exploited for late-stage diversification strategies [1].

Electronic Effects Reactivity Synthesis

Commercially Available Purity Grades and Vendor Pricing Variability Differentiate Procurement Options for CAS 1283109-06-7

The compound is available from multiple vendors with purity specifications of 95% (AKSci ) and 98% (Leyan ). This purity differential is quantifiable and meaningful for applications requiring high-fidelity biological assay results or for use as a synthetic intermediate where impurities could propagate into final compounds. The 98% purity grade from Leyan offers a 3% absolute purity advantage over the 95% grade, which translates to a 60% reduction in total impurities (5% vs. 2%).

Procurement Purity Chemical Sourcing

Class-Level Antiproliferative Activity of 3-Aryloxy-6-arylpyridazines Supports the Biological Potential of the Target Scaffold

While this specific compound has not been individually profiled in published primary research, a closely related series of 3-aryloxy-6-(hetero)arylpyridazines was evaluated for antiproliferative activity against a panel of seven human cancer cell lines (HuH7, CaCo-2, MDA-MB-231, HCT116, PC3, NCI-H727, HaCaT) [1]. Several compounds in this series exhibited potent activity, with IC50 values in the low micromolar range. The target compound's structural features—an aryloxy linker and a 4-chlorophenyl group—are consistent with the active pharmacophore identified in this study. This class-level evidence differentiates the target from pyridazine derivatives lacking the 3-aryloxy-6-aryl substitution pattern, which may be biologically inert.

Anticancer Cytotoxicity Pyridazine

Optimal Application Scenarios for 2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine (CAS 1283109-06-7) Based on Differentiation Evidence


Focused Library Synthesis Targeting the 3-Aryloxy-6-arylpyridazine Anticancer Pharmacophore

The target compound serves as a direct synthetic entry point for constructing compound libraries based on the 3-aryloxy-6-arylpyridazine scaffold, which has demonstrated class-level antiproliferative activity against a panel of seven cancer cell lines . Its primary ethylamine handle allows for rapid derivatization via amide coupling, reductive amination, or sulfonamide formation, enabling systematic exploration of the SAR around the pyridazine 3-position.

CNS Drug Discovery Programs Requiring Moderately Lipophilic Scaffolds with a Basic Amine

With a predicted LogP of 2.13 and a primary amine moiety (pKa ~9-10), this compound falls within a physicochemical space often associated with CNS drug candidates . Its higher lipophilicity compared to the 4-fluoro and unsubstituted phenyl analogs may confer improved blood-brain barrier penetration, making it a rational choice for CNS-targeted screening collections.

Late-Stage Functionalization Studies Exploiting Electron-Deficient Pyridazine Reactivity

The moderate electron-withdrawing effect of the 4-chlorophenyl group (σp = +0.23) renders the pyridazine ring more electrophilic than its 4-methoxyphenyl counterpart . This makes the compound a preferred substrate for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions aimed at further diversifying the heterocyclic core.

Procurement of High-Purity Building Blocks for Reproducible Biological Screening

For laboratories prioritizing assay reproducibility, the 98% purity grade available from Leyan offers a quantifiable advantage over the 95% grade from AKSci . The 2.5-fold lower impurity load reduces the probability of off-target effects or false positives in high-throughput screening, justifying the potentially higher procurement cost for critical screening campaigns.

Quote Request

Request a Quote for (2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.